![molecular formula C20H16FN5O2 B2538957 N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 778623-42-0](/img/structure/B2538957.png)
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
The chemical structure similar to N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has been synthesized and evaluated for biological activities. These compounds have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential use in the study of neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).
Radiosynthesis for PET Imaging
Another study focused on the radiosynthesis of derivatives, highlighting their application in imaging the translocator protein (18 kDa) with PET. These derivatives, including DPA-714, are designed for in vivo imaging, showcasing a method for labeling with fluorine-18 and providing a tool for investigating neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation PET Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the specified acetamide, were synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, showing subnanomolar affinity for TSPO, are recognized as early biomarkers of neuroinflammatory processes, confirming their utility in neuroinflammation PET imaging studies (Damont et al., 2015).
Anticancer and Anti-inflammatory Activities
Compounds with a similar chemical framework have been investigated for their anti-inflammatory and anticancer activities. One study synthesized derivatives showing significant anti-inflammatory activity, highlighting the potential for developing new therapeutic agents (Sunder & Maleraju, 2013). Additionally, novel antitumor derivatives containing a pyrazole moiety were synthesized, with some compounds showing more effective antitumor activity than the reference drug, doxorubicin, indicating their potential in cancer therapy (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Similar compounds have shown substantial antiviral activity , suggesting that this compound might also have significant biological effects.
Action Environment
One study showed that a similar compound acted as a corrosion inhibitor in an acidic environment , suggesting that environmental conditions could potentially influence the action of this compound.
properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-6-8-16(9-7-15)26-19-17(11-24-26)20(28)25(13-23-19)12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDXTVVEGJXPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
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